molecular formula C11H19N3 B13439631 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B13439631
M. Wt: 193.29 g/mol
InChI Key: DXFOVNSUGXZOQV-UHFFFAOYSA-N
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Description

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that contains both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-isopropyl-1H-pyrazole with piperidine under specific conditions. The reaction may require a catalyst and is often carried out in an organic solvent such as dichloromethane or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrazole ring may play a crucial role in binding to these targets, while the piperidine ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is unique due to its combination of a pyrazole and a piperidine ring, which provides a distinct set of chemical and biological properties

Biological Activity

The compound 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a heterocyclic compound featuring a piperidine ring substituted with an isopropyl-pyrazole moiety. The synthesis typically involves multi-step organic reactions, allowing for the efficient production of this compound and its derivatives. The structural characteristics of the compound suggest potential interactions with various biological targets, making it a subject of interest in pharmaceutical research.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent. Studies have reported minimum inhibitory concentrations (MIC) that suggest effective inhibition of bacterial growth .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of soluble epoxide hydrolase, which may contribute to its effects on blood pressure regulation and anti-inflammatory properties. This mechanism highlights its relevance in treating cardiovascular diseases and inflammatory conditions .
  • Cancer Therapeutics : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines, indicating potential applications in oncology. For instance, compounds with similar structures have demonstrated activity against human tumor xenografts in vivo .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Binding Affinity : Interaction studies have shown that the compound binds to several enzymes involved in metabolic pathways, influencing their activity and potentially altering physiological outcomes .
  • Signal Transduction Pathways : The compound may modulate signaling pathways related to inflammation and cancer progression, providing a basis for its therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study ADemonstrated antimicrobial activity with MIC values ranging from 2 to 4 μg/mL against resistant strains .
Study BIdentified as a potent inhibitor of soluble epoxide hydrolase, suggesting potential for cardiovascular applications.
Study CShowed efficacy in inhibiting tumor growth in xenograft models, highlighting its potential in cancer therapy .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-(1-propan-2-ylpyrazol-4-yl)piperidine

InChI

InChI=1S/C11H19N3/c1-9(2)14-8-11(7-13-14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3

InChI Key

DXFOVNSUGXZOQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2CCNCC2

Origin of Product

United States

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